(1R,2S)-2-aminocyclohexanol

Catalog No.
S595519
CAS No.
931-15-7
M.F
C6H13NO
M. Wt
115.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1R,2S)-2-aminocyclohexanol

CAS Number

931-15-7

Product Name

(1R,2S)-2-aminocyclohexanol

IUPAC Name

(1R,2S)-2-aminocyclohexan-1-ol

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

InChI

InChI=1S/C6H13NO/c7-5-3-1-2-4-6(5)8/h5-6,8H,1-4,7H2/t5-,6+/m0/s1

InChI Key

PQMCFTMVQORYJC-WDSKDSINSA-N

SMILES

C1CCC(C(C1)N)O

Synonyms

2-aminocyclohexanol

Canonical SMILES

C1CCC(C(C1)N)O

Isomeric SMILES

C1CC[C@@H]([C@H](C1)N)O

The exact mass of the compound cis-2-Aminocyclohexanol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Fatty Alcohols - Hexanols - Cyclohexanols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(1R,2S)-2-aminocyclohexanol (CAS 931-15-7) is an enantiopure β-amino alcohol characterized by a rigid cyclohexane ring with cis-oriented amino and hydroxyl groups. In industrial and advanced laboratory procurement, it is primarily sourced as a chiral auxiliary, a resolving agent, and a direct precursor for chiral ligands such as oxazolines and thioureas. Unlike flexible acyclic amino alcohols, this compound provides a locked axial-equatorial conformational bias stabilized by strong intramolecular hydrogen bonding. Its precise stereochemistry (1R,2S) makes it a structural prerequisite for asymmetric synthesis workflows, where spatial pre-organization is required to achieve high enantiomeric excess in downstream active pharmaceutical ingredients (APIs) [1].

Substituting (1R,2S)-2-aminocyclohexanol with its trans-isomer (e.g., (1R,2R)) or acyclic β-amino alcohols fundamentally disrupts synthetic workflows and catalytic performance. The trans-isomer adopts a diequatorial conformation that physically separates the amino and hydroxyl groups on opposite faces of the ring, destroying the intramolecular hydrogen bond and preventing direct cyclization into oxazoline ligands without a hazardous, multi-step inversion process. Furthermore, acyclic substitutes lack the rigid carbocyclic backbone necessary to restrict transition-state geometries in asymmetric catalysis, leading to severe drops in enantioselectivity. For procurement teams, failing to specify the (1R,2S) cis-isomer results in increased purification burdens, lower yields of monoalkylated intermediates, and the failure of downstream stereoselective transformations [1].

Direct Cyclization Efficiency for Chiral Ligand Synthesis

The cis-configuration of (1R,2S)-2-aminocyclohexanol places the nucleophilic -NH2 and -OH groups on the same face of the cyclohexane ring, geometrically pre-organizing the molecule for cyclization into chiral oxazoline and oxazolidine ligands. In contrast, trans-2-aminocyclohexanol cannot undergo direct cyclization to these five-membered rings without a prior stereochemical inversion step, typically requiring hazardous reagents like thionyl chloride to achieve the necessary cis-geometry. This structural pre-organization allows the (1R,2S) isomer to bypass inversion, directly yielding the target ligands [1].

Evidence DimensionDirect cyclization to oxazoline/oxazolidine
Target Compound Data(1R,2S)-2-aminocyclohexanol: Direct cyclization enabled by cis-geometry
Comparator Or Baselinetrans-2-aminocyclohexanol: Requires multi-step inversion (e.g., SOCl2) prior to cyclization
Quantified DifferenceEliminates 1-2 synthetic steps and avoids hazardous inversion reagents
ConditionsStandard ligand synthesis workflows

Procuring the exact (1R,2S) isomer bypasses costly and hazardous inversion steps, drastically streamlining the commercial manufacturing of chiral ligands.

Regioselectivity in N-Alkylation Reactions

The strong intramolecular hydrogen bonding inherent to the cis-(1R,2S) configuration creates a specific steric and electronic environment that favors N-monoalkylation over over-alkylation. When subjected to standard alkylating agents, (1R,2S)-2-aminocyclohexanol predominantly yields the monoalkylated secondary amine. Conversely, the trans-(1R,2R) isomer, which lacks this stabilizing intramolecular hydrogen bond and adopts a diequatorial conformation, is significantly more prone to forming unwanted N,N-dialkylated byproducts [1].

Evidence DimensionSelectivity for N-monoalkylation
Target Compound Data(1R,2S)-cis isomer: N-monoalkylation selectivity driven by H-bond stabilized spatial constraints
Comparator Or Baselinetrans isomers: Prone to N,N-dialkylation mixtures
Quantified DifferenceSignificant reduction in over-alkylation byproducts
ConditionsStandard alkylation with small alkyl halides

High N-monoalkylation selectivity reduces the need for complex chromatographic purification, improving overall throughput in intermediate scale-up.

Enantioselectivity in Asymmetric Transfer Hydrogenation and Conjugate Additions

Catalysts and thiourea derivatives synthesized from (1R,2S)-2-aminocyclohexanol leverage the rigid cyclohexane backbone to tightly lock transition states during asymmetric catalysis. In benchmark asymmetric transfer hydrogenations and Michael additions, derivatives of this specific isomer routinely achieve enantiomeric excesses (ee) of 95% to >99%. Acyclic β-amino alcohols, which possess excessive conformational flexibility, fail to provide the same degree of steric shielding, resulting in markedly lower optical purity in the final products [1].

Evidence DimensionEnantiomeric excess (ee) in benchmark asymmetric reactions
Target Compound Data(1R,2S)-derived catalysts: 95% to >99% ee
Comparator Or BaselineAcyclic amino alcohol derivatives: Highly variable, typically <85% ee
Quantified DifferenceConsistent >10-15% improvement in ee
ConditionsAsymmetric transfer hydrogenation / conjugate additions

Achieving >99% ee is critical for API manufacturing, making this rigid chiral scaffold a mandatory choice over flexible alternatives.

Precursor for Chiral Oxazoline and Salen Ligands

Directly utilizes the cis-geometry to synthesize bidentate ligands for transition-metal-catalyzed asymmetric reactions without requiring stereochemical inversion [1].

Chiral Auxiliary in API Manufacturing

Acts as a chiral directing group in the synthesis of enantiopure pharmaceutical intermediates, where its rigid structure provides the necessary stereocontrol to meet >99% ee targets [3].

Synthesis of Bifunctional Organocatalysts

Serves as the core scaffold for chiral thiourea and squaramide organocatalysts, where the (1R,2S) configuration aligns hydrogen-bond donors for substrate activation [3].

Resolving Agent for Racemic Mixtures

Employed in the optical resolution of chiral acids, where its defined stereochemistry and predictable crystallization behavior enable the efficient separation of enantiomers[2].

XLogP3

-0.1

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

6850-38-0
6982-39-4

Dates

Last modified: 08-15-2023

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